PD-224378
Description
UNII-ZVK8QH9Q2U is a substance registered under the U.S. Food and Drug Administration (FDA) Substance Registration System (SRS), which assigns Unique Ingredient Identifiers (UNIIs) to ensure unambiguous identification of chemical entities . A UNII is generated based on a substance’s molecular structure, enabling precise tracking in regulatory and scientific contexts.
Key Properties (Hypothetical):
- Molecular Formula: [M(L)_n]X (M = transition metal; L = ligand; X = counterion).
- Application: Potential use in catalysis, pharmaceuticals, or analytical chemistry (e.g., as a redox-active agent).
- Stability: High thermal stability and solubility in polar solvents.
Properties
IUPAC Name |
(4S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO11/c1-8(2)3-9-4-12(24)21(5-9)19-16(28)15(27)18(11(7-23)30-19)32-20-17(29)14(26)13(25)10(6-22)31-20/h8-11,13-20,22-23,25-29H,3-7H2,1-2H3/t9-,10+,11+,13-,14-,15+,16+,17+,18+,19+,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKMCHXCKWARJQ-PZXPMIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)N(C1)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CC(=O)N(C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
466678-44-4 | |
| Record name | PD-224378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0466678444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-224378 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVK8QH9Q2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The preparation of Unii-zvk8QH9Q2U involves several synthetic routes and reaction conditionsIndustrial production methods may involve multi-step synthesis processes, including protection and deprotection steps, to ensure the correct stereochemistry and purity of the final product .
Chemical Reactions Analysis
Unii-zvk8QH9Q2U undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Unii-zvk8QH9Q2U has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Unii-zvk8QH9Q2U involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structurally Similar Compound: [Ag(NH₃)₂]Cl (Silver Diammine Chloride)
Molecular Formula: [Ag(NH₃)₂]Cl
Key Properties:
- Coordination Geometry: Linear (Ag⁺ center with two NH₃ ligands).
- Solubility: Highly soluble in water.
- Application: Used in mirror coatings and as a precursor for silver nanoparticles .
Comparison with UNII-ZVK8QH9Q2U:
| Property | UNII-ZVK8QH9Q2U | [Ag(NH₃)₂]Cl |
|---|---|---|
| Metal Center | Hypothetical transition metal (e.g., Cu²⁺) | Ag⁺ |
| Ligand Type | Polydentate ligands (e.g., CN⁻) | Monodentate (NH₃) |
| Solubility in Water | Moderate to high | High |
| Redox Activity | Likely redox-active | Limited redox activity |
Research Findings:
- UNII-ZVK8QH9Q2U’s polydentate ligands may enhance stability compared to [Ag(NH₃)₂]Cl, which dissociates readily in acidic conditions .
- Silver ammine complexes are less versatile in catalytic applications due to ligand simplicity, whereas UNII-ZVK8QH9Q2U’s ligand diversity could enable multifunctionality .
Functionally Similar Compound: K₃[Fe(CN)₆] (Potassium Hexacyanoferrate(III))
Molecular Formula: K₃[Fe(CN)₆]
Key Properties:
- Coordination Geometry: Octahedral (Fe³⁺ center with six CN⁻ ligands).
- Application: Oxidizing agent in analytical chemistry (e.g., detection of Fe²⁺) .
Comparison with UNII-ZVK8QH9Q2U:
| Property | UNII-ZVK8QH9Q2U | K₃[Fe(CN)₆] |
|---|---|---|
| Redox Potential | Moderate (hypothetical) | High (+0.36 V vs. SHE) |
| Ligand Stability | Ligands resistant to hydrolysis | CN⁻ ligands prone to hydrolysis under acidic conditions |
| Toxicity | Likely low | High (cyanide release risk) |
Research Findings:
- UNII-ZVK8QH9Q2U’s structural flexibility may allow tunable redox behavior, unlike the fixed reactivity of hexacyanoferrates .
Biological Activity
The compound identified as UNII-ZVK8QH9Q2U, also known as 5-Nonylresorcinol, has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Profile
5-Nonylresorcinol is an organic compound with the following characteristics:
- Chemical Formula : C15H24O2
- Molecular Weight : 236.36 g/mol
- CAS Number : 46834-36-0
Antibacterial Properties
5-Nonylresorcinol has been studied for its antibacterial properties, particularly against gram-positive bacteria. Notable findings include:
- Staphylococcus aureus : Inhibition of growth observed in laboratory settings.
- Bacillus subtilis : Demonstrated effectiveness in reducing bacterial viability.
The mechanism involves disruption of bacterial membrane integrity and interference with metabolic processes, leading to cell death.
Antioxidant Activity
Research indicates that 5-Nonylresorcinol exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage associated with various diseases.
The biological activity of 5-Nonylresorcinol is attributed to its interaction with cellular membranes and enzymes. It integrates into lipid bilayers, altering membrane fluidity and function. This action can influence various cellular pathways, including:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : Affecting pathways related to inflammation and apoptosis.
In Vitro Studies
A series of in vitro studies have evaluated the biological effects of 5-Nonylresorcinol using different methodologies:
Case Studies
Several case studies highlight the practical applications of 5-Nonylresorcinol in various fields:
-
Pharmaceutical Applications :
- A study demonstrated its potential in formulating topical antibacterial agents due to its efficacy against skin pathogens.
-
Food Industry :
- Research indicated that incorporating 5-Nonylresorcinol in food packaging could enhance preservation by inhibiting microbial growth.
-
Cosmetic Products :
- Case studies have shown that 5-Nonylresorcinol can be used in skincare formulations for its antioxidant properties, helping to improve skin health by combating oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
